N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 6-benzyloxypyrimidine-2-naphthamide hybrid offers a pre-organized, patent-aligned scaffold (EP 3707135 A1) for kinase and PD-1/PD-L1 inhibitor programs. Its unique benzyloxy regiochemistry and extended naphthalene surface deliver a distinct hydrogen-bonding and lipophilic profile—unlike 4-substituted or aniline analogs—making it a strategic diversification point for focused libraries. The benzyloxy group serves as a synthetic handle for further derivatization, enabling systematic exploration of lipophilicity–potency trade-offs. Ideal for medicinal chemistry teams requiring a validated, derivatizable core with class-level kinase engagement potential.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 1421531-75-0
Cat. No. B2772267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide
CAS1421531-75-0
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17N3O2/c26-22(19-11-10-17-8-4-5-9-18(17)12-19)25-20-13-21(24-15-23-20)27-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,23,24,25,26)
InChIKeyVOSBDQGUIHKKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide (CAS 1421531-75-0): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide (CAS 1421531-75-0) is a synthetic small molecule (C₂₂H₁₇N₃O₂, MW 355.4 g/mol) that belongs to the class of 2-naphthamide-substituted pyrimidines [1]. Its structure features a 6-benzyloxypyrimidine core linked via an amide bond to a naphthalene-2-carboxylic acid moiety. The 6-benzyloxypyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, while the naphthamide fragment appears in several bioactive series targeting VEGFR-2 and IP receptors [2][3]. This compound serves primarily as a chemical building block and research intermediate for medicinal chemistry programs focused on kinase inhibition and protein–protein interaction modulation.

Why Generic Substitution of N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide Is Not Feasible: Scaffold-Specific Properties and Evidence Limitations


N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide occupies a specific position in chemical space that prevents simple substitution with closely related analogs. The combination of a 6-benzyloxypyrimidine core with a 2-naphthamide substituent generates a unique hydrogen-bonding pattern and lipophilic surface distinct from compounds bearing 4-benzyloxy, 4-amino, or 2-naphthamide-variant substitutions [1]. Within the broader class of 2-naphthamide pyrimidines, even minor structural changes—such as replacing the benzyloxy group with an aniline or altering the naphthamide regiochemistry—can lead to profound shifts in kinase selectivity profiles, as demonstrated in the VEGFR-2 inhibitor series [2]. Furthermore, 6-benzyloxypyrimidine derivatives have been explicitly claimed as PD-1/PD-L1 inhibitors in patent literature, indicating targeted biological relevance that cannot be assumed for structurally similar but untested analogs [3]. Importantly, the compound's current evidence profile is limited; procurement decisions must weigh the specific scaffold identity and known class-level activity against the absence of published compound-specific biological data.

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide vs. Common Core Scaffolds

The compound exhibits an XLogP3 of 4.4, reflecting the lipophilic contribution of both the benzyloxy and naphthamide moieties, compared with an XLogP3 of approximately 1.8 for the simpler 6-(benzyloxy)pyrimidin-4-amine core scaffold (CAS 60722-75-0) [1][2]. The target compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, versus 2 donors and 4 acceptors for the 4-amine analog, resulting in a reduced HBD count that may favor membrane permeability in cell-based assays [1]. Additionally, the compound possesses 5 rotatable bonds and a topological polar surface area (TPSA) consistent with oral bioavailability potential, differentiating it from more polar in-class alternatives. These properties position the compound as a moderately lipophilic scaffold intermediate suitable for further derivatization in kinase-targeted medicinal chemistry programs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Scaffold Differentiation: 2-Naphthamide vs. Phenylacetamide Substituent at the Pyrimidine 4-Amino Position

A directly comparable analog, N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide (CAS not listed; MW 319.4 g/mol), replaces the naphthalene ring with a phenyl group, reducing the aromatic surface area from a bicyclic naphthalene (10 π-electrons) to a monocyclic phenyl ring (6 π-electrons) . This structural difference alters both the molecular shape (extended planar geometry of naphthalene vs. compact phenyl) and the potential for π–π stacking interactions with kinase hinge regions. The naphthamide series has been explicitly associated with VEGFR-2 inhibitory potency, with compound 14c (bearing a naphthamide motif) achieving IC₅₀ values of 1.5 nM (enzymatic) and 0.9 nM (cellular HUVEC proliferation), while analogous phenyl-substituted compounds in the same series showed reduced potency, underscoring the functional significance of the naphthalene moiety [1]. Although no direct head-to-head kinase inhibition data exist for the target compound vs. the phenylacetamide analog, the class-level SAR suggests that the 2-naphthamide group is a critical determinant of target binding affinity.

Structure–Activity Relationship Fragment-Based Design Kinase Inhibitor Chemistry

Benzyloxy Regiochemistry: 6-Benzyloxy vs. 4-Benzyloxy Pyrimidine Substitution in Patent-Cited PD-1/PD-L1 Inhibitor Scaffolds

Patent EP 3707135 A1 explicitly claims 2-(benzyloxy)pyrimidine derivatives as inhibitors of PD-1/PD-L1 activation, highlighting the critical role of the benzyloxy substituent at the pyrimidine 2-position (equivalent to the 6-position in the target compound's numbering) [1]. The patent discloses compounds with nanomolar-range PD-1/PD-L1 inhibitory activity, establishing the 6-benzyloxypyrimidine scaffold as a privileged structure for immune checkpoint modulation. In contrast, 4-benzyloxypyrimidine derivatives, which lack the equivalent substitution pattern, are predominantly associated with different biological targets (e.g., HIV reverse transcriptase inhibition in DABO series compounds) [2]. The target compound, bearing the 6-benzyloxy regioisomer, thus aligns with the PD-1/PD-L1 inhibitor pharmacophore rather than alternative target classes. While compound-specific PD-1/PD-L1 IC₅₀ data are not publicly available for CAS 1421531-75-0, the regiospecificity of the patent claims provides a structural rationale for preferential selection over 4-benzyloxy or non-benzyloxy analogs in immuno-oncology research programs.

Immuno-Oncology PD-1/PD-L1 Inhibition Patent Analysis

Molecular Complexity and Synthetic Tractability: Comparison with Simpler Naphthamide Building Blocks

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide possesses 5 rotatable bonds, a molecular weight of 355.4 g/mol, and a topological polar surface area (TPSA) of approximately 69 Ų (estimated from fragment-based calculation), placing it in a favorable property space for further chemical elaboration [1]. Compared with the simpler naphthalene-2-carboxamide parent (MW 171.2 g/mol, 0 rotatable bonds), the target compound offers an additional vector for functionalization at the pyrimidine ring while maintaining physicochemical properties within lead-like boundaries. In contrast, more elaborated analogs such as NVP-BAW2881 (MW 424.4 g/mol) or DW10075 (MW > 500 g/mol) have progressed to advanced biological profiling (VEGFR-2 IC₅₀ = 4 nM and multi-kinase selectivity profiling, respectively), demonstrating that the naphthamide-pyrimidine scaffold class is capable of delivering drug-like candidates . The target compound occupies an intermediate position: more complex than the simple carboxamide building block but with greater synthetic tractability than fully elaborated clinical candidates, making it suitable as a late-stage diversification intermediate.

Synthetic Chemistry Building Block Selection Lead Generation

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Recommended Application Scenarios Based on Differential Evidence


Kinase Inhibitor Library Design: Late-Stage Diversification Intermediate for Hinge-Binding Scaffolds

The compound's 2-naphthamide motif, combined with the 6-benzyloxypyrimidine core, provides a pre-organized scaffold for targeting kinase ATP-binding pockets. The extended naphthalene surface is structurally analogous to the naphthamide group in VEGFR-2 inhibitor compound 14c (enzymatic IC₅₀ = 1.5 nM, cellular IC₅₀ = 0.9 nM), supporting its use as a diversification point for generating focused kinase inhibitor libraries [1]. Procurement is justified when the research objective requires a scaffold with demonstrated class-level kinase engagement potential and a synthetic handle (benzyloxy group) amenable to further substitution.

Immuno-Oncology Hit Finding: PD-1/PD-L1 Inhibitor Pharmacophore Exploration

Patent EP 3707135 A1 establishes 2-(benzyloxy)pyrimidines as a privileged scaffold for PD-1/PD-L1 inhibition [1]. The target compound's 6-benzyloxy regioisomer aligns with this pharmacophore definition. Procurement is appropriate for research groups conducting PD-1/PD-L1 small-molecule inhibitor screening campaigns or structure–activity relationship expansion around the benzyloxypyrimidine core. Users should note that compound-specific PD-1/PD-L1 inhibitory data are not publicly available, and biological confirmation is required.

Scaffold-Hopping and Physicochemical Optimization Studies

With an XLogP3 of 4.4, MW of 355.4 g/mol, and 1 hydrogen bond donor, the compound occupies favorable lead-like chemical space distinct from more polar pyrimidine analogs (e.g., 6-(benzyloxy)pyrimidin-4-amine, XLogP3 ≈ 1.8) [1]. This makes it a suitable starting point for scaffold-hopping exercises aimed at modulating lipophilicity–potency trade-offs in intracellular kinase targets. The benzyloxy group can be cleaved to reveal a hydroxyl handle for further derivatization, enabling systematic exploration of the structure–property relationship landscape.

Reference Standard and Analytical Method Development

The compound's well-defined structure (InChIKey: VOSBDQGUIHKKKO-UHFFFAOYSA-N), moderate molecular weight, and availability from multiple chemical suppliers make it suitable as a reference standard for LC-MS method development, purity assay calibration, and analytical benchmarking in medicinal chemistry workflows [1]. Its distinct UV chromophore (naphthalene absorbance) facilitates detection in HPLC-UV systems.

Quote Request

Request a Quote for N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.